Bidisomide

Description

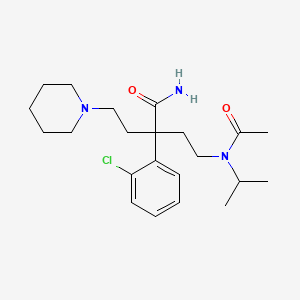

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEPPJFJSNSNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869599 | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116078-65-0 | |

| Record name | Bidisomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116078-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bidisomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIDISOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Bidisomide in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidisomide is an antiarrhythmic agent whose electrophysiological properties have been investigated for the management of cardiac rhythm disorders. Its primary mechanism of action involves the modulation of ion channels within cardiac myocytes, thereby altering the cardiac action potential. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its effects on key cardiac ion channels. The information is presented with quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows to support research and drug development efforts.

Core Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects primarily through the blockade of fast sodium channels, a characteristic of Class I antiarrhythmic drugs. This action is state-dependent, showing a higher affinity for open and inactivated channel states. While the effects on sodium channels are well-documented, the complete multichannel blocking profile, including its actions on various potassium channels that influence cardiac repolarization, is less quantitatively defined in publicly available literature.

Effects on the Cardiac Action Potential

The blockade of the fast sodium current (INa) by this compound leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential (Phase 0).[1] This slows the conduction of the electrical impulse through the cardiac tissue. The binding and dissociation kinetics of this compound from the sodium channel are intermediate, influencing the degree of use-dependent block.[1] Although not extensively quantified in available literature, the modulation of potassium currents would be expected to influence the repolarization phase (Phase 3) of the action potential, potentially prolonging the action potential duration (APD).

Quantitative Data on Ion Channel Blockade

The following table summarizes the available quantitative data on the inhibitory effects of this compound on the cardiac sodium channel.

| Ion Channel | Parameter | Value | Species/Cell Type | Holding Potential (mV) | Reference |

| Sodium Channel (INa) | Ki | 214 µM | Rat Ventricular Myocytes | -140 | [1] |

| Ki | 21 µM | Rat Ventricular Myocytes | -100 | [1] | |

| Shift in Steady-State Inactivation | -20 mV | Rat Ventricular Myocytes | N/A | [1] | |

| Time Constant of Recovery (τ) | 2703 ms | Rat Ventricular Myocytes | -140 | ||

| Fast Time Constant of Block (τ) | 11 ms | Rat Ventricular Myocytes | N/A | ||

| Slow Time Constant of Block (τ) | 648 ms | Rat Ventricular Myocytes | N/A |

Signaling Pathways and Drug-Channel Interaction

The interaction of this compound with cardiac ion channels is a direct physical blockade. The drug molecule is thought to access its binding site within the pore of the sodium channel when the channel is in the open or inactivated state.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Isolation of Adult Rat Ventricular Myocytes

This protocol is a standard enzymatic digestion method for obtaining high-quality, calcium-tolerant ventricular myocytes suitable for electrophysiological studies.

Materials:

-

Langendorff perfusion apparatus

-

Krebs-Henseleit bicarbonate (KHB) buffer (Ca2+-free and Ca2+-containing)

-

Enzyme solution: Collagenase type II and protease type XIV in Ca2+-free KHB

-

Stop solution: KHB with 10% bovine serum albumin (BSA)

-

Male Sprague-Dawley rats (250-300 g)

-

Heparin and sodium pentobarbital

Procedure:

-

Anesthetize the rat with sodium pentobarbital and administer heparin intraperitoneally.

-

Excise the heart rapidly and mount it on the Langendorff apparatus via aortic cannulation.

-

Perfuse retrograde with Ca2+-free KHB buffer for 5 minutes to wash out blood.

-

Switch to the enzyme solution and perfuse for 15-20 minutes, or until the heart becomes flaccid.

-

Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in the stop solution.

-

Disperse the cells by gentle trituration with a Pasteur pipette.

-

Filter the cell suspension through a nylon mesh to remove large tissue debris.

-

Allow the myocytes to settle by gravity, remove the supernatant, and resuspend in Ca2+-containing KHB, gradually increasing the calcium concentration back to physiological levels.

-

Store the isolated myocytes in a culture incubator at 37°C for at least 1 hour before use.

Whole-Cell Patch-Clamp Electrophysiology for INa Recording

This protocol describes the whole-cell voltage-clamp technique used to measure the fast sodium current (INa) in isolated ventricular myocytes.

Solutions:

-

External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 11 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (in mM): 130 CsCl, 10 NaCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

Procedure:

-

Place a coverslip with adherent isolated myocytes in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at room temperature.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 1-3 MΩ when filled with the pipette solution.

-

Approach a myocyte with the patch pipette and form a high-resistance seal (giga-seal) on the cell membrane.

-

Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

-

Allow for dialysis of the cell interior with the pipette solution for 5-10 minutes.

-

Apply voltage-clamp protocols using a patch-clamp amplifier and data acquisition software. To measure INa, hold the cell at a holding potential of -140 mV and apply depolarizing pulses to various test potentials (e.g., from -80 to +40 mV).

-

Record and analyze the resulting currents to determine parameters such as current-voltage relationships, steady-state inactivation, and kinetics of block by this compound.

Conclusion

This compound's primary, well-characterized mechanism of action in cardiac myocytes is the state- and voltage-dependent blockade of the fast sodium channel. This leads to a slowing of cardiac conduction. While it is plausible that this compound also affects potassium currents to prolong the action potential duration, contributing to its antiarrhythmic profile, specific quantitative data on these interactions are not widely available in the scientific literature. Further research is required to fully elucidate its multichannel blocking properties and to precisely define its classification and therapeutic potential. The experimental protocols and data presented in this guide provide a foundational understanding for professionals engaged in the research and development of antiarrhythmic therapies.

References

Bidisomide: An In-depth Electrophysiological and Cardiac Action Potential Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidisomide, chemically (±)-a-{2-[acetyl(1-methylethyl)amino]ethyl}-a-(2-chlorophenyl)-1-piperidinebutanamide, is an antiarrhythmic agent developed as an analog of disopyramide, a Class I antiarrhythmic drug.[1] The structural modification was intended to reduce the significant negative inotropic and anticholinergic side effects associated with its parent compound.[1] this compound's primary mechanism of action involves the blockade of cardiac sodium channels, placing it within the Vaughan Williams classification of Class I antiarrhythmic agents. This guide provides a detailed technical overview of its electrophysiological properties, its effects on the cardiac action potential, and the experimental protocols used for its evaluation.

Core Electrophysiological Mechanism of Action

This compound's principal antiarrhythmic effect is derived from its interaction with the voltage-gated sodium channels (Na_v1.5) in cardiac myocytes. Its action is characterized by a pronounced state-dependent and use-dependent blockade.

State-Dependent Sodium Channel Blockade

This compound exhibits a significantly higher affinity for the inactivated state of cardiac sodium channels compared to the resting state.[1] Studies using whole-cell voltage-clamp methods on isolated rat ventricular myocytes demonstrated that the inhibitory constant (Ki) for sodium current (I_Na) blockade was 214 µM at a holding potential of -140 mV (favoring the resting state).[1][2] However, at a less negative holding potential of -100 mV, which increases the proportion of channels in the inactivated state, the Ki value decreased to 21 µM, indicating a tenfold increase in potency. This preferential binding to the inactivated state is a key feature of its mechanism.

Furthermore, this compound shifts the steady-state inactivation curve towards more negative potentials by approximately 20 mV, without a significant change in the slope factor. This shift facilitates the transition of sodium channels into the inactivated, drug-susceptible state, enhancing the block.

Use-Dependent Block and Channel Kinetics

The interaction of this compound with sodium channels also demonstrates use-dependence, meaning the degree of block increases with the frequency of channel activation (i.e., at faster heart rates). This is a consequence of its slow dissociation kinetics from the inactivated sodium channel.

-

Recovery from Inactivation: this compound significantly slows the recovery of sodium channels from inactivation. The time constant for the recovery phase was measured to be 2703 ms, which is considerably slower than that of disopyramide (1858 ms) and mexiletine (757 ms).

-

Development of Block: The onset of the sodium current block in the presence of this compound occurs in two phases, with a fast time constant of 11 ms and a slow time constant of 648 ms.

This slow kinetic profile means that during rapid successive depolarizations (like those occurring during tachycardia), more channels become blocked because there is insufficient time between beats for the drug to dissociate, leading to an accumulation of the blocking effect.

Effects on the Cardiac Action Potential and Conduction

The state- and use-dependent blockade of the fast sodium current (I_Na) by this compound directly alters the characteristics of the cardiac action potential.

-

Phase 0 Depolarization: By blocking the influx of sodium ions at the beginning of the action potential, this compound decreases the rate of rise (V_max) of Phase 0. This effect is more pronounced in partially depolarized cells.

-

Conduction Velocity: The reduction in V_max slows the conduction of the electrical impulse through cardiac tissue.

-

Action Potential Duration (APD) and Refractory Period: As a Class I agent, this compound's effect on APD can be variable. However, its primary mechanism of slowing recovery from inactivation prolongs the effective refractory period (ERP), making the tissue less excitable to subsequent stimuli.

These cellular effects translate to measurable changes on a surface electrocardiogram (ECG). In a study with healthy male volunteers receiving intravenous doses, this compound produced a dose-dependent lengthening of the PR and QRS intervals. The lengthening of the QRS interval is a direct reflection of slowed ventricular conduction. The same study noted a shortening of the QT and RR intervals.

Quantitative Data Summary

The following tables summarize the key quantitative electrophysiological data for this compound from published studies.

Table 1: this compound Sodium Channel (I_Na) Blockade Kinetics

| Parameter | Value | Cell Type | Experimental Condition | Source |

|---|---|---|---|---|

| Inhibitory Constant (Ki) | 214 µM | Rat Ventricular Myocytes | Holding Potential: -140 mV (Resting State) | |

| 21 µM | Rat Ventricular Myocytes | Holding Potential: -100 mV (Inactivated State) | ||

| Steady-State Inactivation | ~20 mV shift to negative potential | Rat Ventricular Myocytes | N/A | |

| Recovery Time Constant | 2703 ms | Rat Ventricular Myocytes | Holding Potential: -140 mV | |

| Block Development (Fast τ) | 11 ms | Rat Ventricular Myocytes | N/A |

| Block Development (Slow τ) | 648 ms | Rat Ventricular Myocytes | N/A | |

Table 2: Comparative Sodium Channel Recovery Kinetics

| Compound | Recovery Time Constant (τ) | Cell Type | Source |

|---|---|---|---|

| This compound | 2703 ms | Rat Ventricular Myocytes | |

| Disopyramide | 1858 ms | Rat Ventricular Myocytes |

| Mexiletine | 757 ms | Rat Ventricular Myocytes | |

Table 3: Effects of Intravenous this compound on ECG Intervals in Healthy Volunteers

| ECG Interval | Effect | Dose Range | Source |

|---|---|---|---|

| PR Interval | Lengthened | 0.03 to 2.5 mg/kg | |

| QRS Interval | Lengthened | 0.03 to 2.5 mg/kg | |

| QT Interval | Shortened | 0.03 to 2.5 mg/kg | |

| RR Interval | Shortened | 0.03 to 2.5 mg/kg |

| QTc Interval | Shortened | 0.03 to 2.5 mg/kg | |

Visualizations: Pathways and Protocols

Caption: Phases of the ventricular cardiac action potential and the primary underlying ion currents.

Caption: State-dependent blockade of sodium channels by this compound.

References

Preclinical Pharmacology of Bidisomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bidisomide is an investigational antiarrhythmic agent with a pharmacological profile that classifies it as a Vaughan Williams Class Ia/Ib agent. Its primary mechanism of action is the blockade of cardiac sodium channels in a voltage- and use-dependent manner. Preclinical studies in various animal models have demonstrated its effects on cardiac electrophysiology, including prolongation of the action potential duration and effective refractory period, and an increase in the defibrillation threshold. This guide provides a detailed summary of the available preclinical pharmacodynamic and pharmacokinetic data for this compound, along with descriptions of the experimental protocols used in key studies.

Mechanism of Action

This compound exerts its antiarrhythmic effect primarily through the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the conduction velocity of the electrical impulse through the heart.

Sodium Channel Blockade

This compound's interaction with the sodium channel is state-dependent, showing a higher affinity for the open and inactivated states of the channel over the resting state. This property contributes to its use-dependent effect, where the degree of block increases with higher heart rates.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized through in vitro electrophysiology studies and in vivo animal models.

Electrophysiological Effects

3.1.1 In Vitro Studies

Studies using isolated rat ventricular myocytes have provided quantitative data on this compound's sodium channel blocking properties.[1] The blockade is voltage-dependent, with a higher inhibitory constant (Ki) at more depolarized membrane potentials.[1] this compound also slows the recovery of sodium channels from inactivation and exhibits a use-dependent block.[1]

In isolated canine atrial tissue, this compound was shown to prolong the action potential duration (APD) and effective refractory period (ERP) by 20 to 27 milliseconds.[2] This effect was maintained at high stimulation frequencies and in the presence of the β-adrenergic agonist, isoproterenol, suggesting efficacy even under conditions of elevated sympathetic tone.[2]

Table 1: In Vitro Electrophysiological Effects of this compound on Sodium Channels

| Parameter | Species/Tissue | Value | Holding Potential | Reference |

| Inhibitory Constant (Ki) | Rat Ventricular Myocytes | 214 µM | -140 mV | |

| Rat Ventricular Myocytes | 21 µM | -100 mV | ||

| Time Constant of Recovery | Rat Ventricular Myocytes | 2703 ms | -140 mV | |

| Time Constants of Block | Rat Ventricular Myocytes | Fast: 11 ms, Slow: 648 ms | - | |

| APD & ERP Prolongation | Canine Atrial Tissue | 20 - 27 ms | - |

3.1.2 In Vivo Studies

In a canine model of healed myocardial infarction, both therapeutic (2-5 µg/mL) and supratherapeutic (6-14 µg/mL) plasma concentrations of this compound were found to significantly increase the defibrillation threshold (DFT) by an average of 3 to 5 Joules. At supratherapeutic doses, this compound also led to a significant increase in the PR interval on the electrocardiogram (ECG) and a decrease in blood pressure.

Table 2: In Vivo Electrophysiological and Hemodynamic Effects of this compound in a Canine Model

| Parameter | This compound Concentration | Effect | Reference |

| Defibrillation Threshold (DFT) | Therapeutic (2-5 µg/mL) | ↑ by 3-5 Joules | |

| Supratherapeutic (6-14 µg/mL) | ↑ by 3-5 Joules | ||

| PR Interval | Supratherapeutic (6-14 µg/mL) | Increased | |

| Blood Pressure | Therapeutic & Supratherapeutic | Decreased |

Pharmacokinetics

Limited preclinical pharmacokinetic data for this compound is available. A study in rats demonstrated that food affects its absorption, a finding that is consistent with observations in humans. The same study indicated that this compound has lower intestinal permeability compared to the structurally similar antiarrhythmic drug, disopyramide.

Human pharmacokinetic studies have shown an oral bioavailability of approximately 43%. The disposition of this compound in humans follows a three-compartment model with reported half-lives of 0.12, 1.77, and 12.3 hours for the different phases of distribution and elimination.

Metabolism

In humans, this compound undergoes metabolism primarily through two pathways: hydroxylation of the piperidine ring and N-dealkylation.

Toxicology and Safety Pharmacology

No dedicated preclinical safety pharmacology or toxicology studies for this compound were identified in the public domain. The available literature does not provide information on the effects of this compound on other organ systems, nor does it contain data from acute, sub-chronic, chronic, genetic, or reproductive toxicity studies. This represents a significant gap in the preclinical characterization of this compound.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

The effects of this compound on the sodium current (INa) were investigated in isolated rat ventricular myocytes using the whole-cell voltage clamp technique.

References

- 1. Frontiers | Chemical properties of sodium channel inhibitors which determine affinity to resting and inactivated states [frontiersin.org]

- 2. The effect of this compound (SC-40230), a new class Ia/Ib antiarrhythmic agent, on defibrillation energy requirements in dogs with healed myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of Bidisomide for Supraventricular Arrhythmias

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bidisomide is an investigational antiarrhythmic agent classified as a Class I sodium channel blocker. Developed for the management of supraventricular arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia, it underwent preclinical and clinical evaluation to determine its efficacy and safety. Despite promising initial electrophysiological findings, the landmark Atrial Fibrillation Investigation with this compound (AFIB) clinical trial concluded that this compound was not effective at the doses tested. This technical guide provides a comprehensive overview of the investigation of this compound, detailing its mechanism of action, electrophysiological effects, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction to this compound and Supraventricular Arrhythmias

Supraventricular arrhythmias (SVAs) are a group of abnormal heart rhythms that originate in the atria or the atrioventricular (AV) node. Atrial fibrillation (AF) is the most common sustained arrhythmia, characterized by chaotic atrial electrical activity and an irregular, often rapid, ventricular response. Paroxysmal supraventricular tachycardia (PSVT) is another common SVA, characterized by episodes of rapid heart rate that start and stop abruptly.

The primary goals of SVA treatment are to control the heart rate, restore and maintain sinus rhythm, and reduce the risk of complications such as stroke. Antiarrhythmic drugs are a cornerstone of SVA management. These drugs are often classified according to the Vaughan Williams classification system, which categorizes them based on their primary mechanism of action on the cardiac action potential.

This compound emerged as a potential therapeutic agent for SVAs. As a Class I antiarrhythmic, its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. This guide delves into the scientific investigation of this compound, from its basic electrophysiological properties to the outcomes of its pivotal clinical trial.

Electrophysiological Profile and Mechanism of Action

This compound is classified as a Class I antiarrhythmic drug, which primarily acts by blocking the fast sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] The specific subclass of a Class I drug (Ia, Ib, or Ic) is determined by its kinetics of binding to and dissociating from the sodium channel, which in turn influences its effect on the action potential duration (APD) and the effective refractory period (ERP).[2][3] While not definitively sub-classified in all literature, some evidence suggests this compound exhibits properties similar to Class Ia agents.

Ion Channel Effects

The primary target of this compound is the voltage-gated sodium channel. A study on isolated rat ventricular myocytes reported a dissociation constant (Ki) for this compound's blockade of the sodium current (INa) of 214 µM at a holding potential of -140 mV, with enhanced blockade at a more depolarized potential of -100 mV.[4]

In addition to sodium channel blockade, many Class I antiarrhythmics also affect potassium channels. Class Ia drugs, for instance, are known to block the delayed rectifier potassium current (IK), which contributes to their characteristic prolongation of the APD.[3]

Effects on the Cardiac Action Potential

Preclinical studies in isolated canine atrial tissue demonstrated that this compound prolongs the APD and the ERP. This effect was maintained even at high stimulation frequencies and in the presence of the beta-adrenergic agonist isoproterenol, a desirable characteristic for an antiarrhythmic, as arrhythmias are often associated with increased sympathetic tone. In contrast, the effects of flecainide (a Class Ic agent) and dofetilide (a Class III agent) on APD and ERP were diminished by isoproterenol.

The table below summarizes the characteristic electrophysiological effects of the different subclasses of Class I antiarrhythmic drugs to provide a comparative context for this compound's likely profile.

| Parameter | Class Ia | Class Ib | Class Ic |

| Sodium Channel Blockade | Moderate | Weak | Strong |

| Association/Dissociation Kinetics | Intermediate | Fast | Slow |

| Effect on Action Potential Duration (APD) | Prolongs | Shortens | No significant effect |

| Effect on Effective Refractory Period (ERP) | Prolongs | Shortens | No significant effect |

| Effect on QRS Duration | Prolongs | No significant effect | Markedly prolongs |

| Effect on QT Interval | Prolongs | Shortens | No significant effect |

| Example Drugs | Quinidine, Procainamide, Disopyramide | Lidocaine, Mexiletine | Flecainide, Propafenone |

Data compiled from multiple sources.

Signaling Pathway

The mechanism of action of this compound at the cellular level involves its direct interaction with the alpha subunit of the voltage-gated sodium channel. By binding to the channel pore, it reduces the influx of sodium ions during Phase 0 of the action potential. This slows the rate of depolarization and the conduction velocity of the cardiac impulse. The presumed additional effect on potassium channels contributes to the prolongation of the repolarization phase, thereby increasing the APD and ERP.

Figure 1: Proposed mechanism of action of this compound.

Preclinical Evaluation

Prior to clinical trials, this compound was evaluated in various preclinical models to assess its antiarrhythmic potential and safety profile.

In Vitro Studies

As previously mentioned, in vitro studies using isolated cardiac tissues are crucial for characterizing the direct electrophysiological effects of a drug.

Experimental Protocol: In Vitro Electrophysiology in Isolated Cardiac Tissue

-

Tissue Preparation: Hearts are excised from an appropriate animal model (e.g., canine, rabbit, guinea pig). The atria or ventricles are dissected and placed in a tissue bath continuously perfused with oxygenated Tyrode's solution at a physiological temperature (37°C).

-

Electrode Placement: A sharp glass microelectrode filled with 3 M KCl is inserted into a cardiomyocyte to record the transmembrane action potential. Stimulating electrodes are placed on the tissue surface to pace it at various cycle lengths.

-

Data Acquisition: Action potential parameters, including amplitude, maximum upstroke velocity (Vmax), APD at 50% and 90% repolarization (APD50 and APD90), and resting membrane potential, are recorded. The ERP is determined by introducing premature stimuli after a train of basic stimuli.

-

Drug Application: this compound is added to the perfusate at increasing concentrations. The effects on the action potential parameters and ERP are recorded at each concentration and at different pacing frequencies.

-

Data Analysis: Concentration-response curves are generated to determine the potency of the drug. The effects of the drug on rate-dependent properties of the cardiac tissue are also analyzed.

In Vivo Animal Models

This compound was tested in canine models of ventricular arrhythmia and in rat models of arrhythmia induced by coronary artery occlusion and reperfusion. These models are designed to mimic the conditions that can lead to arrhythmias in humans.

Experimental Protocol: In Vivo Model of Atrial Fibrillation

-

Animal Preparation: Anesthetized dogs or pigs are instrumented for hemodynamic and electrophysiological monitoring. Catheters are placed in the atria for pacing and recording of intracardiac electrograms.

-

AF Induction: Rapid atrial pacing is performed to induce sustained AF.

-

Drug Administration: this compound is administered intravenously as a bolus followed by a continuous infusion to achieve target plasma concentrations.

-

Efficacy Assessment: The primary endpoint is typically the conversion of AF to sinus rhythm. Other endpoints may include the time to conversion, the atrial fibrillatory rate, and the ventricular response rate.

-

Safety Assessment: Hemodynamic parameters (blood pressure, heart rate) and surface ECG intervals (QRS, QT) are monitored throughout the experiment.

Figure 2: Typical preclinical workflow for an antiarrhythmic drug.

Pharmacokinetics

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion, which are critical for establishing an appropriate dosing regimen. Detailed pharmacokinetic data for this compound in humans is not widely available in the published literature. However, some studies have provided insights into its absorption.

A study investigating the effect of food on the oral absorption of this compound found a significant negative food effect with solid meals, whereas a liquid meal of equivalent caloric content did not have the same impact. This suggests that the viscosity of gastric contents may play a role in the absorption of this compound.

The table below provides pharmacokinetic parameters for some commonly used Class I antiarrhythmic drugs for comparative purposes.

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion |

| Quinidine | 70-80 | 80-90 | 6-8 | Hepatic (CYP3A4) | Renal (10-50% unchanged) |

| Procainamide | 75-95 | 15-20 | 2.5-4.5 | Hepatic (acetylation) | Renal (50-60% unchanged) |

| Disopyramide | 80-90 | 30-65 | 4-10 | Hepatic | Renal (50% unchanged) |

| Lidocaine | ~35 (oral) | 60-80 | 1.5-2 | Hepatic | Renal (<10% unchanged) |

| Flecainide | >90 | 40 | 12-27 | Hepatic (CYP2D6) | Renal (~30% unchanged) |

Data compiled from various pharmacology references.

Clinical Investigation: The AFIB Trial

The efficacy and safety of this compound for the treatment of supraventricular arrhythmias were primarily evaluated in the Atrial Fibrillation Investigation with this compound (AFIB) trial.

Study Design and Methods

The AFIB study was a large, randomized, placebo-controlled, double-blind, multicenter trial. It was designed to assess the efficacy of three different doses of this compound in preventing the recurrence of symptomatic atrial fibrillation or paroxysmal supraventricular tachycardia.

A total of 1227 patients with atrial fibrillation and 187 with paroxysmal supraventricular tachycardia were randomized to receive either placebo or this compound at doses of 200 mg, 400 mg, or 600 mg twice daily. The primary endpoint was the time to the first symptomatic recurrence of arrhythmia, which was documented using transtelephonic ECG monitoring.

Figure 3: Design of the AFIB clinical trial.

Results

The AFIB trial failed to demonstrate a clinically significant antiarrhythmic effect of this compound at the doses tested.

Efficacy Outcomes:

| Patient Group | Treatment Arm | Hazard Ratio (vs. Placebo) | p-value |

| Atrial Fibrillation | This compound 200 mg BID | 1.19 | Not Significant |

| This compound 400 mg BID | 1.03 | Not Significant | |

| This compound 600 mg BID | 1.14 | Not Significant | |

| Paroxysmal SVT | This compound 200 mg BID | 1.30 | Not Significant |

| This compound 400 mg BID | 1.93 | Not Significant | |

| This compound 600 mg BID | 1.59 | Not Significant |

Data from the AFIB Investigators.

Safety Outcomes:

In the primary safety analysis, there was no statistically significant difference in mortality between the placebo and this compound groups. Three of 493 patients taking placebo died, compared with nine of 488 patients taking the two higher doses of this compound (p > 0.10).

Discussion and Conclusion

The investigation of this compound for supraventricular arrhythmias serves as an important case study in drug development. Despite preclinical data suggesting a favorable electrophysiological profile—namely, the ability to prolong the atrial action potential duration and effective refractory period even in the presence of adrenergic stimulation—this compound failed to demonstrate clinical efficacy in a large, well-designed clinical trial.

The discrepancy between the preclinical and clinical findings could be due to a number of factors, including:

-

Dose Selection: The doses of this compound used in the AFIB trial may have been insufficient to achieve the desired antiarrhythmic effect in a clinical setting.

-

Pharmacokinetics: The negative food effect on absorption could have led to suboptimal plasma concentrations in some patients.

-

Patient Population: The patient populations in the AFIB trial may have had underlying structural heart disease or other comorbidities that rendered this compound ineffective.

-

Off-Target Effects: this compound may have had off-target effects that counteracted its intended antiarrhythmic actions.

References

Bidisomide and Atrial Fibrillation: A Technical Review of a Failed Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidisomide (SC-40230) is an antiarrhythmic agent that was investigated for the management of atrial fibrillation (AF) and paroxysmal supraventricular tachycardia (PSVT). Classified as a Class I antiarrhythmic drug, its primary mechanism of action involves the blockade of cardiac sodium channels. Despite initial preclinical promise, clinical trials ultimately demonstrated a lack of efficacy in treating atrial fibrillation. This technical guide provides a comprehensive review of the available data on this compound, focusing on its mechanism of action, electrophysiological effects, pharmacokinetic profile, and the pivotal clinical trial that defined its clinical utility, or lack thereof. The document aims to serve as a detailed resource for researchers and professionals in the field of cardiac electrophysiology and antiarrhythmic drug development, offering insights into the evaluation of a failed therapeutic agent.

Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The blockade of sodium channels by this compound is state-dependent, meaning it has a higher affinity for channels in the open and inactivated states than for channels in the resting state. This property contributes to its effects being more pronounced at faster heart rates (use-dependency).

The following diagram illustrates the generalized signaling pathway of a Class I antiarrhythmic drug like this compound at the cardiac sodium channel.

Electrophysiological Effects

The primary electrophysiological consequence of this compound's sodium channel blockade is a slowing of conduction. In preclinical studies on isolated rat ventricular myocytes, this compound was shown to block the sodium current (INa) in a concentration- and voltage-dependent manner. The blockade was more potent at more depolarized holding potentials, consistent with a higher affinity for the inactivated state of the channel. This compound also demonstrated slow dissociation kinetics from the sodium channel, which is a characteristic of some Class I antiarrhythmic agents.

| Electrophysiological Parameter | Species/Model | Effect of this compound | Citation |

| Sodium Current (INa) Blockade (Ki) | Rat Ventricular Myocytes | 214 µM at -140 mV holding potential | |

| Sodium Current (INa) Blockade (Ki) | Rat Ventricular Myocytes | 21 µM at -100 mV holding potential | |

| Steady-State Inactivation Curve | Rat Ventricular Myocytes | Shifted by -20 mV | |

| Recovery from Inactivation (Time Constant) | Rat Ventricular Myocytes | 2703 ms | |

| Use-Dependent Block of INa | Rat Ventricular Myocytes | Observed at 1-3 Hz stimulation |

Pharmacokinetics and Metabolism

In healthy male volunteers, this compound exhibited a three-compartment pharmacokinetic model following intravenous administration. The mean absolute oral bioavailability was found to be approximately 43%. The metabolism of this compound in humans is not extensive, with a significant portion of the drug excreted unchanged. The primary metabolic pathways identified were hydroxylation of the piperidine ring and N-dealkylation.

| Pharmacokinetic Parameter | Value | Citation |

| Mean Half-life (alpha phase) | 0.12 hours | |

| Mean Half-life (beta phase) | 1.77 hours | |

| Mean Half-life (gamma phase) | 12.3 hours | |

| Mean Absolute Oral Bioavailability | 43% | |

| Parent Drug Recovered (Intravenous) | ~60% | |

| Parent Drug Recovered (Oral) | ~70% |

Clinical Trial: The Atrial Fibrillation Investigation with this compound (AFIB)

The definitive clinical evaluation of this compound for atrial fibrillation was the Atrial Fibrillation Investigation with this compound (AFIB) study. This randomized, placebo-controlled trial was designed to determine the efficacy and safety of this compound in patients with either atrial fibrillation or paroxysmal supraventricular tachycardia.

Experimental Protocol: AFIB Trial

Objective: To determine the efficacy of this compound in the treatment of atrial fibrillation and paroxysmal supraventricular tachycardia, establish an appropriate dose range, and assess for any adverse mortality effects.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

Patient Population: 1227 patients with atrial fibrillation and 187 patients with paroxysmal supraventricular tachycardia.

Intervention: Patients were randomly assigned to receive one of three doses of this compound (200 mg, 400 mg, or 600 mg, administered twice daily) or a matching placebo.

Primary Endpoint: The time to the first symptomatic recurrence of atrial fibrillation or paroxysmal supraventricular tachycardia, documented via transtelephonic ECG monitoring.

Safety Endpoint: All-cause mortality.

The following diagram outlines the workflow of the AFIB clinical trial.

Results of the AFIB Trial

The AFIB trial failed to demonstrate a clinically significant antiarrhythmic effect of this compound at any of the doses tested. There was no statistically significant difference in the time to the first symptomatic recurrence of atrial fibrillation between the placebo group and any of the this compound treatment groups.

| Treatment Group | Hazard Ratio (Placebo:Treatment) for AF Recurrence |

| This compound 200 mg BID | 1.19 |

| This compound 400 mg BID | 1.03 |

| This compound 600 mg BID | 1.14 |

In terms of safety, there was a non-statistically significant trend towards increased mortality in the higher-dose this compound groups. Three out of 493 patients in the placebo group died, compared to nine out of 488 patients in the combined 400 mg and 600 mg this compound groups.

Conclusion and Future Perspectives

The clinical development of this compound for the treatment of atrial fibrillation was halted due to a clear lack of efficacy demonstrated in the well-designed AFIB trial. While the preclinical data indicated a potent sodium channel blocking effect, this did not translate into a meaningful clinical benefit for patients with atrial fibrillation.

The case of this compound serves as an important reminder of the challenges in antiarrhythmic drug development. The disconnect between preclinical electrophysiological effects and clinical outcomes in atrial fibrillation is a well-recognized hurdle. The complex and multifactorial nature of atrial fibrillation, involving not only electrical but also structural and autonomic remodeling, often limits the effectiveness of drugs that target a single ion channel.

Future research in antiarrhythmic drug development for atrial fibrillation continues to focus on more targeted therapies, including drugs that selectively act on atrial-specific ion channels, as well as upstream therapies that address the underlying atrial substrate remodeling. The story of this compound underscores the critical importance of robust clinical trial data in determining the true value of a potential antiarrhythmic agent. While this compound itself did not prove to be a successful therapeutic, the lessons learned from its investigation contribute to the broader understanding of atrial fibrillation pathophysiology and the ongoing quest for safer and more effective treatments.

Bidisomide: A Technical Guide to its Development and History

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Bidisomide is a potent synthetic corticosteroid belonging to the glucocorticoid class of drugs. It is characterized by its high topical anti-inflammatory activity and low systemic bioavailability, a combination that makes it a cornerstone in the management of various inflammatory conditions, particularly those affecting the respiratory and gastrointestinal tracts. This technical guide provides a comprehensive overview of the development, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development

The development of this compound was driven by the need for a potent anti-inflammatory agent with a favorable safety profile, minimizing the systemic side effects often associated with conventional corticosteroids. The therapeutic index of glucocorticoids was improved through chemical modifications of the steroid nucleus and the development of novel drug delivery systems designed to target the specific site of inflammation[1]. This compound emerged from this research as a non-halogenated corticosteroid designed for high topical efficacy and extensive first-pass metabolism, thereby reducing systemic exposure[2].

Initially patented in 1973, its first commercial use as an asthma medication began in 1981[3]. Over the years, its therapeutic applications have expanded significantly. It is now widely used for the long-term management of asthma and chronic obstructive pulmonary disease (COPD), as well as for treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis[3][4].

Mechanism of Action

This compound exerts its potent anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GRs). The mechanism can be detailed as follows:

-

Receptor Binding: Being lipophilic, this compound passively diffuses across the cell membrane and binds with high affinity to the glucocorticoid receptor in the cytoplasm of target cells.

-

Nuclear Translocation: This binding induces a conformational change in the GR, leading to the dissociation of chaperone proteins and allowing the this compound-GR complex to translocate into the nucleus.

-

Gene Expression Modulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of various genes involved in the inflammatory cascade.

-

Transactivation: The complex upregulates the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The complex suppresses the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.

-

-

Cellular Effects: By modulating gene expression, this compound inhibits the recruitment and activation of inflammatory cells, including T-lymphocytes, eosinophils, mast cells, and macrophages, at the site of inflammation.

Figure 1: this compound's intracellular signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound is central to its therapeutic efficacy and safety. Key parameters vary depending on the formulation and route of administration.

| Parameter | Oral Capsule | Inhalation (MDI) | Inhalation (Nebulizer) | Rectal Foam | Intravenous |

| Bioavailability | 9-21% | 39% | 6% | 3-27% | 100% |

| Time to Peak Plasma Concentration (Cmax) | 2-8 hours | 10 minutes | 1-3 hours | ~1.5 hours | N/A |

| Plasma Protein Binding | 85-90% | 85-90% | 85-90% | 85-90% | 85-90% |

| Volume of Distribution | 2.2-3.9 L/kg | N/A | N/A | N/A | 301.3 ± 41.7 L |

| Metabolism | Extensive first-pass hepatic metabolism via CYP3A4 | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) |

| Elimination Half-Life | 2.0-3.6 hours | ~2.3 hours | 2.0-3.6 hours | 2.0-3.6 hours | 2.8 ± 1.1 hours |

| Excretion | Primarily urine and feces as metabolites | Urine and feces | Urine and feces | Urine and feces | Urine and feces |

Metabolism: this compound undergoes extensive and rapid first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. It is converted into two major metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which have negligible glucocorticoid activity (less than 1%). This extensive hepatic inactivation is a key factor in its low systemic bioavailability and favorable side-effect profile.

Drug Interactions: Co-administration of this compound with potent inhibitors of CYP3A4, such as ketoconazole, ritonavir, and grapefruit juice, can significantly increase its systemic exposure and the risk of systemic corticosteroid side effects.

Experimental Protocols

In Vitro Biotransformation Studies

-

Objective: To compare the in vitro degradation rate of ³H-bidisomide with other corticosteroids in human and rat liver preparations.

-

Methodology:

-

Liver tissue from humans and rats is homogenized.

-

³H-labeled this compound, triamcinolone acetonide, and beclomethasone dipropionate are incubated with the liver homogenates.

-

Samples are taken at various time points and the degradation of each compound is measured by quantifying the remaining parent drug and its metabolites using techniques like high-performance liquid chromatography (HPLC) coupled with radiometric detection.

-

-

Findings: this compound was found to be degraded 3-6 times more rapidly than triamcinolone acetonide in human and rat liver, respectively.

Clinical Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic parameters of this compound following different routes of administration in healthy volunteers.

-

Methodology:

-

Healthy male volunteers are administered a single dose of ³H-bidisomide via inhalation, oral, and intravenous routes.

-

Blood samples are collected at predetermined time intervals.

-

Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), half-life, and clearance are calculated using non-compartmental analysis.

-

-

Findings: The plasma half-life was determined to be approximately 2.8 hours, with a plasma clearance of 83.7 L/h. Systemic availability was significantly higher after inhalation compared to oral administration.

Figure 2: Workflow for a typical clinical pharmacokinetic study.

Clinical Efficacy and Trials

This compound has demonstrated efficacy in a wide range of inflammatory conditions.

Asthma:

-

Numerous clinical trials have established the efficacy of inhaled this compound in improving lung function and reducing symptoms in patients with asthma.

-

A randomized, double-blind, placebo-controlled trial in adults with mild-to-moderate asthma showed that this compound (400 µg twice daily) significantly improved morning peak expiratory flow and FEV1 over an 8-week period.

-

In preschool children with frequent asthma, this compound administered via a Nebuhaler was shown to be an effective prophylactic treatment, significantly increasing peak flow and reducing the need for supplementary bronchodilators.

Crohn's Disease:

-

Oral formulations of this compound are effective in inducing remission in patients with mild to moderate active Crohn's disease. The recommended dosage for inducing remission in adults is 9 mg once daily for up to eight weeks.

Ulcerative Colitis:

-

This compound has shown efficacy in inducing remission in patients with mild to moderate active ulcerative colitis. However, studies comparing it to mesalazine have shown mixed results regarding superior efficacy.

-

Budesonide foam has a favorable safety profile for inducing remission in mild-to-moderate ulcerative proctitis or proctosigmoiditis.

COVID-19:

-

During the COVID-19 pandemic, inhaled this compound was investigated as a potential early treatment. A phase 2 trial found that early administration of inhaled this compound to adults with mild COVID-19 symptoms reduced the likelihood of needing urgent medical care and accelerated clinical recovery.

Safety and Tolerability

This compound is generally well-tolerated, largely due to its low systemic bioavailability.

Common Side Effects:

-

Inhaled: Respiratory infections, cough, headache, and oropharyngeal candidiasis.

-

Oral: Feeling tired, vomiting, and joint pains.

Serious Side Effects:

-

Long-term use, particularly at high doses, can lead to systemic corticosteroid effects, including an increased risk of infection, loss of bone strength (osteoporosis), cataracts, and adrenal suppression.

-

In pediatric patients, a dose-dependent reduction in linear growth velocity has been observed, averaging about 1 cm per year.

Safety in Specific Populations:

-

Pregnancy: The inhaled form is generally considered safe in pregnancy (Pregnancy Category B). The extended-release oral formulation is rated as Pregnancy Category C, and should only be used if the potential benefits outweigh the risks.

-

Pediatrics: Short- and long-term treatment with this compound inhalation suspension is considered safe and well-tolerated in children with asthma. However, growth velocity should be monitored.

-

Hepatic Impairment: Patients with moderate to severe liver disease may have increased systemic exposure to this compound and should be monitored for signs of hypercorticism.

Conclusion

This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its unique pharmacokinetic profile, characterized by high topical potency and extensive first-pass metabolism, allows for effective local control of inflammation with minimal systemic side effects. Decades of clinical research have established its efficacy and safety in a variety of inflammatory conditions, making it an invaluable tool in the therapeutic arsenal. Future research may continue to explore new formulations and applications for this versatile corticosteroid.

References

Bidisomide's Impact on Defibrillation Threshold in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of bidisomide, a Class Ia/Ib antiarrhythmic agent, on the defibrillation threshold (DFT) in animal models. The document summarizes key quantitative data, elucidates detailed experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. This information is intended to support further research and development in the field of cardiac electrophysiology and antiarrhythmic therapies.

Introduction

This compound is an antiarrhythmic compound with characteristics of both Class Ia and Ib agents, primarily acting on cardiac sodium channels.[1] Understanding its influence on the energy required to terminate ventricular fibrillation—the defibrillation threshold—is critical for its potential clinical application, especially in patients with implantable cardioverter-defibrillators (ICDs). Agents that increase the DFT can compromise the efficacy of life-saving defibrillation shocks. This guide reviews preclinical evidence from a key study in a canine model of healed myocardial infarction to provide a comprehensive understanding of this compound's profile in this critical safety parameter.

Experimental Methodology

The following protocol outlines a representative experimental design for assessing the effect of a pharmacological agent like this compound on the defibrillation threshold in a canine model with healed myocardial infarction.

Animal Model and Surgical Preparation

-

Animal Model: Adult mongrel dogs of either sex are used.

-

Myocardial Infarction Induction:

-

Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital).

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending coronary artery is ligated to induce a myocardial infarction.

-

Animals are allowed to recover for a period of at least 10 days to ensure the infarct is healed.

-

-

Surgical Instrumentation for DFT Testing:

-

Animals are re-anesthetized and ventilated.

-

Venous and arterial access is established for drug administration and blood pressure monitoring.

-

A median sternotomy is performed to expose the heart.

-

Two defibrillation patch electrodes are sutured to the epicardial surface of the right and left ventricles.

-

ECG leads are placed to monitor cardiac rhythm.

-

Defibrillation Threshold Determination

-

Ventricular Fibrillation Induction: Ventricular fibrillation (VF) is induced using a burst of rapid ventricular pacing or a low-energy shock delivered during the vulnerable period of the T-wave.

-

Defibrillation Shock Delivery:

-

After a set duration of VF (e.g., 10-15 seconds), a single, biphasic shock is delivered from an external defibrillator connected to the epicardial patches.

-

The energy of the initial shock is predetermined.

-

-

DFT Protocol (Step-Up/Step-Down Method):

-

An abbreviated DFT curve is determined by delivering shocks of varying energy levels.

-

If the initial shock fails, a higher energy "rescue" shock is immediately delivered.

-

If the initial shock is successful, the energy for the subsequent VF induction is lowered.

-

The DFT is defined as the lowest energy that successfully terminates VF. This process is repeated to confirm the threshold.

-

-

Drug Administration:

-

Following baseline DFT determination, a placebo (saline) or this compound is administered intravenously to achieve target plasma concentrations.

-

DFT testing is repeated at both therapeutic and supratherapeutic plasma concentrations of the drug.

-

Data Collection and Analysis

-

Continuous monitoring of heart rate, blood pressure, and ECG parameters (PR, QRS duration).

-

Plasma concentrations of this compound are measured.

-

Infarct size may be determined post-mortem.

-

Statistical analysis (e.g., paired t-test, ANOVA) is used to compare DFT values before and after drug administration.

Quantitative Data Summary

The following table summarizes the quantitative findings on the effect of this compound on the defibrillation threshold in a canine model with healed myocardial infarction.

| Animal Model | Treatment Group | This compound Plasma Concentration | Mean Change in Defibrillation Threshold (DFT) | Statistical Significance | Reference |

| Anesthetized dogs with healed left ventricular infarcts | Placebo (Saline) | N/A | No significant effect | N/A | [2] |

| Anesthetized dogs with healed left ventricular infarcts | Therapeutic this compound (TB) | 2-5 µg/mL | +3 to +5 Joules | p < 0.05 | [2] |

| Anesthetized dogs with healed left ventricular infarcts | Supratherapeutic this compound (STB) | 6-14 µg/mL | +3 to +5 Joules | p < 0.05 | [2] |

Visualizations

Experimental Workflow

References

Technical Guide: Chemical Synthesis Pathways for Piperidinyl-Butyramide Derivatives

Disclaimer: Extensive searches for a compound specifically named "Bidisomide" did not yield any results in the public domain. This suggests that "this compound" may be an internal research code, a novel compound with limited publicly available information, or a misnomer. This guide, therefore, presents a representative synthesis for a closely related class of compounds: N-aryl-N-(1-substituted-piperidin-4-yl)butyramides. The methodologies and data presented are compiled and adapted from established synthetic procedures for similar chemical entities to provide a relevant and technically sound resource for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of a plausible multi-step synthesis for a representative N-aryl-N-(1-substituted-piperidin-4-yl)butyramide, a common scaffold in medicinal chemistry. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Strategy

The overall synthetic approach involves a convergent strategy, starting with commercially available precursors. The key steps include the reductive amination to form the core piperidine structure, followed by N-acylation to introduce the butyramide moiety, and finally, N-alkylation of the piperidine nitrogen. This pathway is designed to be versatile, allowing for the introduction of various substituents on the aryl ring, the butyryl chain, and the piperidine nitrogen, thus enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Figure 1: High-level overview of the convergent synthetic pathway.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide a step-by-step guide to the synthesis of a representative N-aryl-N-(1-substituted-piperidin-4-yl)butyramide.

Step 1: Synthesis of tert-butyl 4-(arylamino)piperidine-1-carboxylate

This step involves the reductive amination of 1-Boc-4-piperidinone with a substituted aniline to form the corresponding N-aryl-4-aminopiperidine derivative.

Reaction Scheme:

Figure 2: Reaction scheme for the reductive amination step.

Experimental Protocol:

To a solution of 1-Boc-4-piperidinone (1.0 eq) and the substituted aniline (1.05 eq) in dichloromethane (DCM, 10 mL/mmol), glacial acetic acid (1.1 eq) is added. The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes. The reaction is stirred at room temperature for 16-24 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |

| 1-Boc-4-piperidinone | 199.27 | 1.0 | 5.0 g | - |

| 4-Fluoroaniline | 111.12 | 1.05 | 2.9 g | - |

| Sodium triacetoxyborohydride | 211.94 | 1.5 | 8.0 g | - |

| Acetic Acid | 60.05 | 1.1 | 1.6 mL | - |

| Dichloromethane | - | - | 250 mL | - |

| Product | 294.37 | - | 6.8 g | 92 |

Step 2: Synthesis of tert-butyl 4-(N-arylbutanamido)piperidine-1-carboxylate

This step involves the N-acylation of the secondary amine with butyryl chloride.

Reaction Scheme:

Figure 3: Reaction scheme for the N-acylation step.

Experimental Protocol:

To a solution of tert-butyl 4-(arylamino)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM (10 mL/mmol) at 0 °C, butyryl chloride (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |

| tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | 294.37 | 1.0 | 6.0 g | - |

| Butyryl Chloride | 106.55 | 1.2 | 2.6 g | - |

| Triethylamine | 101.19 | 1.5 | 3.1 g | - |

| Dichloromethane | - | - | 200 mL | - |

| Product | 364.46 | - | 6.9 g | 93 |

Step 3: Boc Deprotection

Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperidine nitrogen.

Reaction Scheme:

Figure 4: Reaction scheme for the Boc deprotection step.

Experimental Protocol:

The Boc-protected intermediate (1.0 eq) is dissolved in DCM (5 mL/mmol). Trifluoroacetic acid (TFA, 10 eq) is added, and the solution is stirred at room temperature for 2 hours. The reaction is monitored by LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product, which is often used in the next step without further purification.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |

| tert-butyl 4-(N-(4-fluorophenyl)butanamido)piperidine-1-carboxylate | 364.46 | 1.0 | 6.5 g | - |

| Trifluoroacetic Acid | 114.02 | 10 | 20.3 g | - |

| Dichloromethane | - | - | 90 mL | - |

| Product | 264.35 | - | 4.6 g | 98 |

Step 4: N-Alkylation of the Piperidine Ring

The final step involves the alkylation of the piperidine nitrogen with a suitable alkyl halide.

Reaction Scheme:

Figure 5: Reaction scheme for the N-alkylation step.

Experimental Protocol:

A mixture of N-aryl-N-(piperidin-4-yl)butanamide (1.0 eq), the alkyl halide (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile (15 mL/mmol) is heated at 80 °C for 12-18 hours. The reaction is monitored by LC-MS. After completion, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC or column chromatography to afford the final compound.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |

| N-(4-fluorophenyl)-N-(piperidin-4-yl)butanamide | 264.35 | 1.0 | 4.0 g | - |

| 1-bromo-3-methylbutane | 151.04 | 1.2 | 2.7 g | - |

| Potassium Carbonate | 138.21 | 2.0 | 4.2 g | - |

| Acetonitrile | - | - | 225 mL | - |

| Product | 334.48 | - | 4.3 g | 85 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for one of the synthetic steps, from reaction setup to product purification and analysis.

Figure 6: A generalized experimental workflow for a synthetic step.

This technical guide provides a foundational understanding of the synthesis of N-aryl-N-(1-substituted-piperidin-4-yl)butyramides. The presented pathways and protocols can be adapted and optimized for the synthesis of a wide range of analogs for further research and development.

Methodological & Application

Bidisomide Patch Clamp Protocol in Ventricular Myocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidisomide is an antiarrhythmic agent that has been investigated for its effects on cardiac electrophysiology. Its primary mechanism of action involves the blockade of cardiac sodium channels, which are crucial for the initiation and propagation of the action potential in cardiomyocytes.[1][2] Understanding the detailed electrophysiological effects of this compound on ventricular myocytes is essential for elucidating its antiarrhythmic properties and potential therapeutic applications. This document provides detailed application notes and protocols for investigating the effects of this compound on ion channels in ventricular myocytes using the whole-cell patch clamp technique.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on the cardiac sodium current (INa) in rat ventricular myocytes.

Table 1: State-Dependent Block of Sodium Current (INa) by this compound [1][2]

| Holding Potential (mV) | This compound Concentration (µM) | Ki (µM) | Description |

| -140 | 214 | 214 | Tonic block at a hyperpolarized potential, representing binding to the rested state of the channel. |

| -100 | 21 | 21 | Enhanced block at a depolarized potential, indicating preferential binding to the inactivated state of the channel. |

Table 2: Effects of this compound on Sodium Channel Gating Properties [1]

| Parameter | Effect of this compound | Value |

| Steady-State Inactivation (V1/2) | Negative Shift | ~20 mV |

| Recovery from Inactivation (τ) | Slowed | 2703 ms |

| Development of Block (τfast) | Two Phases | 11 ms |

| Development of Block (τslow) | Two Phases | 648 ms |

| Use-Dependent Block | Present | Observed at 1-3 Hz |

Experimental Protocols

Isolation of Ventricular Myocytes

A standard enzymatic dissociation procedure is used to isolate ventricular myocytes from adult rats.

Materials:

-

Langendorff perfusion system

-

Calcium-free Tyrode solution

-

Collagenase-containing solution

-

Modified Kraft-Brühe (KB) solution

Protocol:

-

Anesthetize the rat and quickly excise the heart.

-

Mount the heart on a Langendorff apparatus and perfuse with calcium-free Tyrode solution to wash out the blood.

-

Switch the perfusion to a collagenase-containing solution to digest the cardiac tissue.

-

Once the heart is digested, transfer the ventricular tissue to a modified KB solution.

-

Gently agitate the tissue to release individual myocytes.

-

Store the isolated myocytes in the KB solution at 4°C and use within a few hours.

Whole-Cell Patch Clamp Recordings

The whole-cell configuration of the patch clamp technique is utilized to record macroscopic ionic currents from single ventricular myocytes.

Solutions:

-

External Solution (for INa recording):

-

Designed to isolate the sodium current. A typical composition (in mM) is: 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 D-glucose. Adjust pH to 7.4 with CsOH.

-

-

Internal (Pipette) Solution (for INa recording):

-

Designed to maintain stable intracellular conditions and block other currents. A typical composition (in in mM) is: 70 Cs-aspartate, 60 CsCl, 1 CaCl2, 1 MgCl2, 5 Na2ATP, 11 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

Protocol:

-

Transfer isolated myocytes to a recording chamber on an inverted microscope.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a myocyte with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the pipette solution for several minutes before starting recordings.

Voltage Clamp Protocols for this compound Effects on INa

The following voltage clamp protocols are designed to characterize the interaction of this compound with the sodium channel in its different conformational states.

-

Objective: To determine the affinity of this compound for the rested and inactivated states of the sodium channel.

-

Protocol:

-

Hold the membrane potential at -140 mV to ensure most channels are in the rested state.

-

Apply a depolarizing pulse to -20 mV for 50 ms to elicit the peak INa.

-

Repeat this pulse at a low frequency (e.g., 0.1 Hz) to measure the tonic block after this compound application.

-

Change the holding potential to -100 mV to promote channel inactivation.

-

Repeat the depolarizing pulse to -20 mV to measure the block in the inactivated state.

-

Construct concentration-response curves at both holding potentials to determine the Ki values.

-

-

Objective: To assess the effect of this compound on the voltage-dependence of sodium channel inactivation.

-

Protocol:

-

From a holding potential of -140 mV, apply a series of 500 ms prepulses to potentials ranging from -140 mV to -40 mV in 10 mV increments.

-

Immediately following each prepulse, apply a test pulse to -20 mV to measure the available INa.

-

Normalize the peak INa at each prepulse potential to the maximum current and plot against the prepulse voltage.

-

Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor before and after this compound application.

-

-

Objective: To determine the effect of this compound on the rate of recovery from inactivation.

-

Protocol:

-

Use a two-pulse protocol. From a holding potential of -140 mV, apply a conditioning pulse (P1) to -20 mV for 500 ms to inactivate the channels.

-

Return the membrane potential to -140 mV for a variable recovery interval (Δt).

-

Apply a second test pulse (P2) to -20 mV to measure the recovered INa.

-

Plot the ratio of the peak current of P2 to P1 against the recovery interval (Δt).

-

Fit the data with a single or double exponential function to determine the time constant(s) of recovery (τrecovery).

-

-

Objective: To investigate the accumulation of block with repetitive stimulation.

-

Protocol:

-

From a holding potential of -100 mV, apply a train of depolarizing pulses to -20 mV for 50 ms at different frequencies (e.g., 1 Hz, 2 Hz, 3 Hz).

-

Measure the peak INa for each pulse in the train.

-

Plot the normalized peak current against the pulse number to visualize the development of use-dependent block.

-

Visualization of Workflows and Pathways

Caption: Experimental workflow for patch clamp analysis of this compound in ventricular myocytes.

Caption: Proposed mechanism of action for this compound in ventricular myocytes.

References

- 1. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Na(+)-K+ pump current in isolated rabbit ventricular myocytes using the whole-cell voltage-clamp technique. Inhibition of the pump by oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Whole-Cell Voltage Clamp Analysis of Bidisomide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidisomide is an antiarrhythmic agent that has been investigated for its efficacy in treating supraventricular and ventricular arrhythmias, including atrial fibrillation. Its mechanism of action primarily involves the modulation of cardiac ion channels, which are critical for maintaining normal heart rhythm. Understanding the precise effects of this compound on these channels is paramount for both elucidating its therapeutic and proarrhythmic potential and for the development of safer and more effective antiarrhythmic drugs.

This document provides detailed application notes and protocols for the whole-cell voltage clamp analysis of this compound's effects on key cardiac ion channels. The whole-cell patch clamp technique is an essential electrophysiological method that allows for the precise measurement of ionic currents across the entire cell membrane, providing invaluable insights into how a compound like this compound alters ion channel function.

Principles of Whole-Cell Voltage Clamp

The whole-cell voltage clamp technique involves forming a high-resistance (gigaohm) seal between a glass micropipette and the membrane of an isolated cardiac myocyte.[1] Gentle suction is then applied to rupture the patch of membrane under the pipette tip, allowing for low-resistance electrical access to the cell's interior. This configuration enables the experimenter to "clamp" the membrane potential at a desired voltage and measure the ionic currents that flow across the cell membrane in response to controlled voltage changes. By isolating specific currents through pharmacological blockers and tailored voltage protocols, the effect of a drug on individual ion channel types can be quantified.

Key Cardiac Ion Channels Modulated by this compound

This compound's antiarrhythmic properties are attributed to its effects on several key cardiac ion channels, primarily sodium channels. Its impact on other channels, such as potassium and calcium channels, also contributes to its overall electrophysiological profile.

Voltage-Gated Sodium Channels (INa)